D-Fructose, 6-O-beta-D-fructofuranosyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

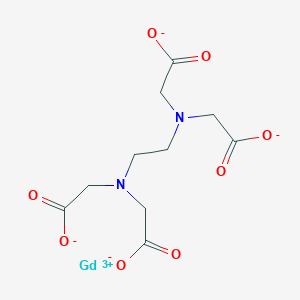

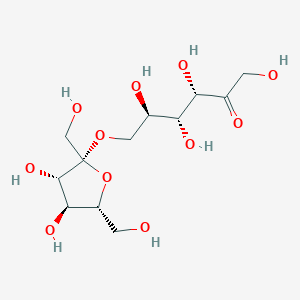

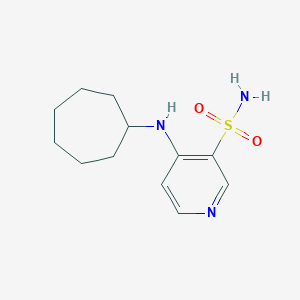

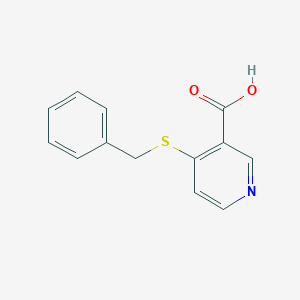

D-Fructose, 6-O-beta-D-fructofuranosyl- is a disaccharide composed of two fructose molecules linked by a beta-glycosidic bond. This compound is a type of fructooligosaccharide, which are oligosaccharides composed of fructose units. Fructooligosaccharides are known for their prebiotic properties, promoting the growth of beneficial bacteria in the gut.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 6-O-beta-D-fructofuranosyl- typically involves the enzymatic transfructosylation of sucrose using fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units from sucrose to acceptor molecules, forming fructooligosaccharides. The reaction conditions often include a pH range of 5-7 and temperatures between 50-60°C .

Industrial Production Methods: Industrial production of D-Fructose, 6-O-beta-D-fructofuranosyl- involves the use of microbial enzymes, particularly from yeast and fungi. The process includes the fermentation of sucrose-rich substrates, followed by purification steps to isolate the desired fructooligosaccharide .

Analyse Chemischer Reaktionen

Types of Reactions: D-Fructose, 6-O-beta-D-fructofuranosyl- undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by beta-fructofuranosidase, breaking down the disaccharide into individual fructose units.

Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Hydrolysis: Beta-fructofuranosidase enzyme, pH 4.5-5.5, temperature 50-60°C.

Oxidation: Periodate, neutral pH, room temperature.

Reduction: Sodium borohydride, alkaline pH, room temperature.

Major Products:

Hydrolysis: Fructose.

Oxidation: Fructose derivatives with carbonyl groups.

Reduction: Fructose derivatives with additional hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

D-Fructose, 6-O-beta-D-fructofuranosyl- has several scientific research applications:

Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.

Medicine: Explored for its potential in managing gastrointestinal disorders and enhancing immune function.

Industry: Utilized in the food industry as a low-calorie sweetener and dietary fiber supplement.

Wirkmechanismus

The prebiotic effects of D-Fructose, 6-O-beta-D-fructofuranosyl- are primarily due to its ability to resist digestion in the upper gastrointestinal tract and reach the colon intact. In the colon, it is fermented by beneficial bacteria, producing short-chain fatty acids and gases. These short-chain fatty acids lower the pH of the colon, inhibiting the growth of pathogenic bacteria and promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli .

Vergleich Mit ähnlichen Verbindungen

Sucrose: Composed of glucose and fructose linked by an alpha-glycosidic bond.

Inulin: A polysaccharide composed of multiple fructose units linked by beta-glycosidic bonds.

Levan: A polysaccharide composed of fructose units linked by beta-2,6-glycosidic bonds.

Uniqueness: D-Fructose, 6-O-beta-D-fructofuranosyl- is unique due to its specific beta-glycosidic linkage between two fructose molecules, which imparts distinct prebiotic properties compared to other fructooligosaccharides .

Eigenschaften

IUPAC Name |

(3S,4R,5R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-1,3,4,5-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-5(16)8(18)9(19)6(17)3-22-12(4-15)11(21)10(20)7(2-14)23-12/h6-11,13-15,17-21H,1-4H2/t6-,7-,8-,9-,10-,11+,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBDYHVKUQMFMM-ICPNMFKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OCC(C(C(C(=O)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17669-60-2 |

Source

|

| Record name | 6-O-β-D-Fructofuranosyl-D-fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17669-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levanbiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017669602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)

![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)

![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)

![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)